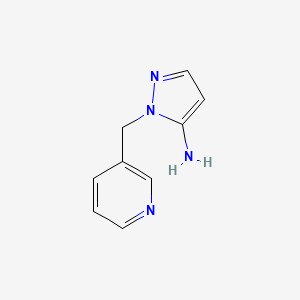

1-(吡啶-3-基甲基)-1H-吡唑-5-胺

描述

“1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .

Synthesis Analysis

The synthesis of compounds similar to “1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine” has been reported in the literature . For instance, Myangar and Raval reported the synthesis of azetidinyl-3-quinazolin-4-one hybrids from N-(2-(chloromethyl)-4-oxoquinazolin-3(4H)-yl)isonicotinamide in three steps: (1) synthesis of intermediate hydrazides by reflux with hydrazine in ethanol; (2) synthesis of Schiff bases by condensation of hydrazides with aldehydes in ethanol .

Molecular Structure Analysis

Pyrazoles, a class of five-membered heterocycles derived from the parent pyrazole, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .

Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The information available in the literature concerning the structure and chemistry of 3 (5)-aminopyrazoles is scarce and disperse .

科学研究应用

Synthesis of Fused Pyrazolo Thiazoles and Thiazines

- Application Summary : This research discusses the synthesis of pyrazolo thiazoles and thiazines, which are structural subunits of numerous compounds valuable in medicinal chemistry . The combination of these cycles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .

- Methods of Application : The synthesis of these compounds is achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

- Results : These compounds have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications

- Application Summary : This research focuses on the synthesis and biomedical applications of 1H-Pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists

- Application Summary : This research investigates the antinociceptive properties of piperazine and piperidine derivatives, which are histamine H3 and sigma-1 receptor antagonists . These compounds may have potential applications in pain therapies .

- Methods of Application : The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at sigma receptors .

- Results : Six of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors, with compounds 5, 11, and 12 showing the highest binding preference to sigma-1 receptors .

Synthesis of Fused Pyrazolo Thiazoles and Thiazines

- Application Summary : This research discusses the synthesis of pyrazolo thiazoles and thiazines, which are structural subunits of numerous compounds valuable in medicinal chemistry . These compounds have potential applications in the development of new antitumor agents .

- Methods of Application : The synthesis of these compounds is achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

- Results : These compounds have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists

- Application Summary : This research investigates the antinociceptive properties of piperazine and piperidine derivatives, which are histamine H3 and sigma-1 receptor antagonists . These compounds may have potential applications in pain therapies .

- Methods of Application : The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at sigma receptors .

- Results : Six of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors, with compounds 5, 11, and 12 showing the highest binding preference to sigma-1 receptors .

Synthesis of Fused Pyrazolo Thiazoles and Thiazines

- Application Summary : This research discusses the synthesis of pyrazolo thiazoles and thiazines, which are structural subunits of numerous compounds valuable in medicinal chemistry . These compounds have potential applications in the development of new antitumor agents .

- Methods of Application : The synthesis of these compounds is achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

- Results : These compounds have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

安全和危害

未来方向

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could potentially lead to the discovery of new bioactive molecules with improved therapeutic properties .

属性

IUPAC Name |

2-(pyridin-3-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWHIPMNNBFUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360275 | |

| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine | |

CAS RN |

852990-17-1 | |

| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)

![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)